molecular formula C30H34O7 B1263357 Dorsilurin I

Dorsilurin I

Cat. No.: B1263357
M. Wt: 506.6 g/mol
InChI Key: LGOMXMSCNFANHV-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The Dorsilurin family comprises prenylated flavonols isolated from plants such as Dorstenia psilurus. These compounds are characterized by their triprenylated flavonoid backbone, which confers unique biochemical properties, such as enzyme inhibition and allosteric modulation of viral proteases . This article focuses on comparing the pharmacological and structural features of Dorsilurin analogs with other flavonoid-based compounds, leveraging data from molecular dynamics (MD), docking studies, and in silico analyses.

Properties

Molecular Formula

C30H34O7

Molecular Weight

506.6 g/mol

IUPAC Name

3,5-dihydroxy-2-[3-hydroxy-4-[(2S)-2-hydroxy-3-methylbut-3-enyl]phenyl]-8,8-dimethyl-6-(3-methylbut-2-enyl)-9,10-dihydropyrano[2,3-h]chromen-4-one

InChI

InChI=1S/C30H34O7/c1-15(2)7-10-19-24(33)23-25(34)26(35)27(36-29(23)20-11-12-30(5,6)37-28(19)20)18-9-8-17(22(32)14-18)13-21(31)16(3)4/h7-9,14,21,31-33,35H,3,10-13H2,1-2,4-6H3/t21-/m0/s1

InChI Key

LGOMXMSCNFANHV-NRFANRHFSA-N

Isomeric SMILES

CC(=CCC1=C2C(=C3C(=C1O)C(=O)C(=C(O3)C4=CC(=C(C=C4)C[C@@H](C(=C)C)O)O)O)CCC(O2)(C)C)C

Canonical SMILES

CC(=CCC1=C2C(=C3C(=C1O)C(=O)C(=C(O3)C4=CC(=C(C=C4)CC(C(=C)C)O)O)O)CCC(O2)(C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison of Dorsilurin Analogs and Related Compounds

Molecular Features of Dorsilurin Compounds
  • Dorsilurin E : Contains five fused aromatic rings and multiple prenyl groups, contributing to its hydrophobicity and stable binding to the SARS-CoV-2 main protease (MPRO) substrate-binding site (SBS) .
  • Dorsilurin F : Features three unmodified prenyl groups, linked to its potent alpha-glucosidase inhibitory activity (IC₅₀ = 42.7 μM) .
  • Dorsilurin K : Has one prenyl group and reduced bioactivity compared to Dorsilurin F, highlighting the importance of prenylation in enzyme inhibition .

Structural Determinants of Activity :

  • Hydrophobicity : Dorsilurin E’s polycyclic structure enhances hydrophobic interactions with MPRO’s SBS, achieving a binding energy of −18.25 kcal/mol .
  • Hydrogen Bonding : Dorsilurin E forms conserved hydrogen bonds with Glu166, a critical residue for MPRO catalytic activity .
Comparison with Non-Dorsilurin Flavonoids
Compound Target Protein Binding Energy (kcal/mol) Key Interactions Bioactivity Summary
Dorsilurin E SARS-CoV-2 MPRO −18.25 Glu166 (H-bond), His41 (hydrophobic) Restricts MPRO domain III, inhibits dimerization
Euchrenone a11 SARS-CoV-2 MPRO −10.1 Met165 (hydrophobic) Disrupts SBS alternating binding mode
Sanggenol O MPRO dimerization site −18.33 Hydrogen bonds (1.6 avg) Triggers hinge motion in MPRO
CHEMBL2171598 MPRO allosteric site −19.18 Arg4, Gln299 (polar contacts) Induces interdomain reorientation

Pharmacological and Mechanistic Insights

Enzyme Inhibition Profiles
  • Alpha-Glucosidase Inhibition :
    • Dorsilurin F (IC₅₀ = 42.7 μM) outperforms Dorsilurin K (IC₅₀ = 227 μM), emphasizing the role of prenyl group quantity .
  • MPRO Inhibition :
    • Dorsilurin E achieves 100% residence time in MPRO’s SBS over 600 ns MD simulations, outperforming the positive control X77 .
Allosteric Modulation Mechanisms
  • Dorsilurin E stabilizes MPRO’s domain III (residues 200–275), hindering dimerization essential for viral replication .
  • CHEMBL2171598 binds to MPRO’s allosteric site, inducing a hinge motion between domains I/II and III, disrupting interdomain polar contacts .

Pharmacokinetic and Toxicity Profiles

Compound TPSA (Ų) GI Absorption (%) BBB Permeability Ames Toxicity References
Dorsilurin E 74.22 93.13 −0.368 (low) Non-toxic
Cryptomisrine 74.43 96.50 −0.202 (moderate) Non-toxic
Isoiguesterin 37.30 95.79 −0.762 (low) Non-toxic

Key Observations :

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Dorsilurin I
    Reactant of Route 2
    Dorsilurin I

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.